Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Catalog No.
S5523861
CAS No.
M.F
C28H42N4O10
M. Wt
594.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Product Name

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

IUPAC Name

methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]propanoate

Molecular Formula

C28H42N4O10

Molecular Weight

594.7 g/mol

InChI

InChI=1S/C28H42N4O10/c1-16(22(34)29-15-21(33)30-17(2)24(36)39-9)31-23(35)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,16-17,20H,14-15H2,1-9H3,(H,29,34)(H,30,33)(H,31,35)(H,32,37)

InChI Key

PVXVBVRGZUTEDV-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

The exact mass of the compound methyl N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylalaninate is 594.29009355 g/mol and the complexity rating of the compound is 965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-DL-Tyrosine(Boc)-DL-Alanine-Glycine-DL-Alanine-Methyl Ester, often abbreviated as Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe, is a synthetic peptide derivative characterized by its unique sequence and functional groups. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the tyrosine residue, which is commonly used in peptide synthesis to enhance stability and solubility. The presence of the methyl ester at the C-terminus enhances its lipophilicity, facilitating membrane permeability and biological activity.

The structure of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe can be represented as follows:

  • Tyrosine (Tyr): An aromatic amino acid that plays a crucial role in protein synthesis and is involved in the biosynthesis of neurotransmitters.
  • Alanine (Ala): A non-polar amino acid that contributes to the hydrophobic character of peptides.
  • Glycine (Gly): The simplest amino acid, often found in flexible regions of proteins due to its small size.

This compound is notable for its potential applications in drug design and peptide synthesis due to its structural properties.

Typical of peptide derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for further modifications or coupling with other amino acids.
  • Amidation: The methyl ester can be converted into an amide by reacting with amines, which can enhance biological activity.
  • Acylation: The N-terminal amine can be acylated with various acyl chlorides or anhydrides to modify the peptide's properties.

These reactions are essential for synthesizing more complex peptide structures or for functionalizing the compound for specific applications in medicinal chemistry .

Peptides like Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe exhibit a range of biological activities, primarily due to their interactions with biological receptors and enzymes. The presence of tyrosine suggests potential neuroactive properties, as tyrosine derivatives are known to influence neurotransmitter systems. Additionally, the glycine residue may contribute to neuromodulatory effects, given glycine's role as an inhibitory neurotransmitter in the central nervous system.

Studies have indicated that modifications in peptide sequences can significantly alter their bioactivity, making compounds like Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe valuable in pharmacological research .

The synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and minimizing side reactions. Key steps include:

  • Loading the First Amino Acid: The first amino acid is attached to a resin with a linker that allows for cleavage after synthesis.
  • Sequential Coupling: Each subsequent amino acid is coupled using coupling reagents such as HATU or DIC to activate the carboxylic acid group.
  • Deprotection: After assembling the desired sequence, protective groups are removed under acidic conditions.
  • Cleavage from Resin: The final product is cleaved from the resin and purified by techniques such as high-performance liquid chromatography (HPLC).

Alternative methods may involve solution-phase synthesis or microwave-assisted synthesis to improve yields and reduce reaction times .

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe has several applications in biochemical research and pharmaceutical development:

  • Drug Development: Its structural properties make it suitable for designing bioactive peptides aimed at specific receptors or enzymes.
  • Bioconjugation: The methyl ester functionality allows for easy modification and conjugation with other biomolecules for targeted delivery systems.
  • Research Tool: It serves as a model compound for studying peptide behavior in biological systems and understanding structure-activity relationships.

These applications highlight its versatility in both academic research and industry settings .

Interaction studies involving Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe focus on its binding affinity to receptors or enzymes. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to evaluate these interactions quantitatively. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic potential.

Moreover, studies have shown that modifications in peptide sequences can significantly affect binding affinities and biological responses, emphasizing the importance of this compound in drug design .

When comparing Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe with similar compounds, several noteworthy peptides emerge:

Compound NameKey Features
Boc-DL-Tyrosine-DL-AlanineSimilar structure but lacks glycine; used in neuropharmacology
Boc-Lys(Dde)-Gly-Lys(Alloc)Contains lysine residues; utilized in immunology studies
Boc-Val-Gly-PheFeatures valine instead of alanine; studied for analgesic effects

Uniqueness

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe stands out due to its combination of aromatic (tyrosine), aliphatic (alanine), and flexible (glycine) residues, which may confer unique conformational properties suitable for specific biological interactions not observed in simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

594.29009355 g/mol

Monoisotopic Mass

594.29009355 g/mol

Heavy Atom Count

42

Dates

Last modified: 04-15-2024

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